1,10-Di(4-formylphenoxy)decane

Description

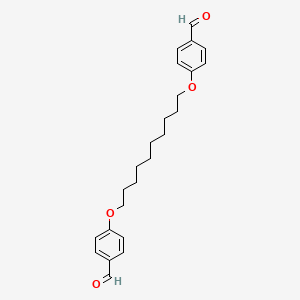

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[10-(4-formylphenoxy)decoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16,19-20H,1-8,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOYTNPMWUKNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCCCCCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398645 | |

| Record name | 1,10-di(4-formylphenoxy)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87367-65-5 | |

| Record name | 1,10-di(4-formylphenoxy)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,10 Di 4 Formylphenoxy Decane

Established Synthetic Routes for 1,10-Di(4-formylphenoxy)decane

The primary route for synthesizing this compound is a multi-step process that relies on fundamental reactions in organic chemistry, particularly ether synthesis.

Multi-Step Synthesis from Aromatic and Aliphatic Precursors

The most common synthesis involves the reaction between an aromatic precursor, 4-hydroxybenzaldehyde (B117250), and an aliphatic precursor, 1,10-dibromodecane (B1670030). This reaction is a classic example of the Williamson ether synthesis. researchgate.netmdpi.com The process is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then displaces the bromide ions from the 1,10-dibromodecane in a double substitution reaction to form the desired diether product.

The general reaction is as follows: 2 (HO-C₆H₄-CHO) + Br-(CH₂)₁₀-Br + K₂CO₃ → OHC-C₆H₄-O-(CH₂)₁₀-O-C₆H₄-CHO + 2 KBr + H₂O + CO₂

Detailed research findings indicate that the reaction conditions can be optimized to achieve good yields. For instance, similar syntheses of long-chain diaryl ethers have been successfully performed by heating the reactants in a polar aprotic solvent. researchgate.netrsc.org

| Precursor Type | Chemical Name | Role in Synthesis |

| Aromatic | 4-Hydroxybenzaldehyde | Provides the formylphenoxy units |

| Aliphatic | 1,10-Dibromodecane | Acts as the flexible decane (B31447) linker |

| Reagent | Potassium Carbonate | Base to deprotonate the phenol |

Mechanistic Considerations of Ether Linkage Formation

The formation of the two ether linkages in this compound proceeds via a nucleophilic substitution (S_N2) mechanism. The key steps are:

Deprotonation: The base, typically potassium carbonate, removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde, generating a highly nucleophilic phenoxide anion.

Nucleophilic Attack: The generated phenoxide anion attacks one of the primary carbon atoms attached to a bromine atom in 1,10-dibromodecane. This is a concerted step where the carbon-oxygen bond forms as the carbon-bromine bond breaks.

Second Substitution: The process repeats at the other end of the decane chain. The monosubstituted intermediate, 1-(4-formylphenoxy)-10-bromodecane, reacts with a second equivalent of the phenoxide to yield the final product, this compound.

In related syntheses involving reactants with different solubilities, a phase transfer catalyst like tetrabutylammonium (B224687) bromide is sometimes employed to facilitate the reaction between the organic-soluble aliphatic halide and the less organic-soluble phenoxide salt. prepchem.com This catalyst transports the phenoxide anion from the solid/aqueous phase to the organic phase where the reaction occurs.

Purification and Isolation Techniques for High-Purity Synthesis

Achieving high purity is essential for the subsequent use of this compound, for example, in polymerization reactions where stoichiometry and purity are paramount. tandfonline.com The primary methods for purification are chromatography and recrystallization.

Chromatographic Separation Methodologies

Column chromatography is a widely used technique to purify the crude product. rsc.org The method separates the desired compound from unreacted starting materials, mono-substituted intermediates, and other byproducts based on differential adsorption to a stationary phase.

Silica gel is the most common stationary phase for this purification. researchgate.netrsc.org A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column at different rates. Based on procedures for analogous compounds, a gradient elution might be employed, starting with a non-polar solvent and gradually increasing the polarity. rsc.org

| Technique | Stationary Phase | Typical Eluent Systems | Purpose |

| Flash Chromatography | Silica Gel 60 | Hexane (B92381)/Ethyl Acetate mixtures | Removal of non-polar impurities and separation of starting materials. rsc.org |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol mixtures | Isolation of the final product from polar impurities and intermediates. rsc.org |

Recrystallization and Solvent Systems

After chromatographic purification, recrystallization is often performed to obtain a highly crystalline, pure product. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The crude or partially purified product is dissolved in a minimal amount of a hot solvent. Upon slow cooling, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor). The choice of solvent is critical. For compounds with structures similar to this compound, various solvent systems have been proven effective. mdpi.commrs-j.org

| Solvent/System | Rationale for Use |

| N,N-Dimethylformamide (DMF) | A polar aprotic solvent capable of dissolving the compound at high temperatures. mdpi.com |

| Hexane/Tetrahydrofuran (THF) | A mixed solvent system where hexane acts as the anti-solvent and THF provides solubility. mrs-j.org |

| Ethanol (B145695)/Water | An aqueous alcohol solution can be effective, with the compound being soluble in hot ethanol and precipitating upon the addition of water or cooling. mrs-j.org |

The final pure product is typically a white or off-white solid, whose identity and purity can be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis. mdpi.comrsc.org

Polymerization and Macromolecular Architectures Derived from 1,10 Di 4 Formylphenoxy Decane

Synthesis and Characterization of Polyazomethines (Schiff Base Polymers)

Polyazomethines, also known as poly(Schiff base)s, are a class of polymers characterized by the presence of an azomethine (-C=N-) linkage in their main chain. These are typically synthesized through the polycondensation reaction between a dialdehyde (B1249045) and a diamine. The use of 1,10-di(4-formylphenoxy)decane as the dialdehyde component allows for the introduction of a flexible spacer into the polymer backbone, which can significantly impact the polymer's properties.

Solution Polycondensation with Various Diamine Monomers

Solution polycondensation is a common and effective method for synthesizing polyazomethines from this compound. This technique involves the reaction of the dialdehyde with various diamine monomers in a suitable solvent. The reaction proceeds via the formation of a Schiff base linkage, with the elimination of water. To drive the reaction to completion and achieve high molecular weight polymers, the water formed during the reaction is often removed, for instance by using anhydrous lithium chloride in N,N-dimethylacetamide (DMAc). tandfonline.com

A variety of diamine monomers have been employed in solution polycondensation with this compound to create a range of polyazomethines with tailored properties. These include aromatic diamines such as 2-methyl-1,4-phenylenediamine and 3,3′-dimethoxybenzidine. tandfonline.com The choice of diamine is crucial as it dictates the rigidity and electronic properties of the resulting polymer chain. For example, wholly aromatic polyazomethines, synthesized from aromatic diamines, are known for their high thermal stability due to the increased number of aromatic rings in the polymer backbone. tandfonline.com

The solubility of the resulting polyazomethines can be a challenge, as many aromatic polyazomethines are insoluble in common organic solvents. tandfonline.comvmcollege.org However, they often exhibit solubility in strong acids like concentrated sulfuric acid and formic acid. tandfonline.com The inherent viscosities of these polymers, a measure related to their molecular weight, have been reported in the range of 0.43–1.34 dL/g. tandfonline.com

Impact of Diamine Structure on Polymer Morphology and Properties

The structure of the diamine monomer has a profound effect on the morphology and properties of the resulting polyazomethines derived from this compound. The introduction of different diamines allows for the fine-tuning of characteristics such as liquid crystallinity, thermal stability, and solubility.

The use of rigid aromatic diamines can lead to the formation of thermotropic liquid crystalline (LC) polymers. tandfonline.com These materials exhibit mesomorphic phases upon heating, a state of matter intermediate between a crystalline solid and an isotropic liquid. For instance, polyazomethines synthesized from 4,4′-diformyl-α,ω-diphenoxydecane (a related dialdehyde) and benzidine (B372746) showed liquid crystalline properties at temperatures above 300 °C. tandfonline.com The flexible decamethylene spacer from the this compound component helps to lower the melting points and improve the processability of these otherwise rigid polymers. tandfonline.com

The incorporation of substituents on the diamine, such as alkyl or alkoxy groups, is a common strategy to enhance solubility and lower transition temperatures. tandfonline.com For example, the use of 2-methyl-1,4-phenylenediamine introduces a methyl group that can disrupt chain packing and improve solubility. tandfonline.com Similarly, diamines containing moieties like fluorene (B118485) or 1,3,4-oxadiazole (B1194373) can be used to synthesize luminescent and thermotropic LC polyazomethines. tandfonline.comresearchgate.net These polymers have shown blue fluorescence and nematic liquid crystalline behavior over a broad temperature range. tandfonline.com

The table below summarizes the impact of different diamine structures on the properties of polyazomethines when reacted with dialdehydes like this compound.

| Diamine Monomer | Resulting Polymer Properties | Reference |

| Benzidine | High thermal stability, liquid crystalline behavior above 300 °C | tandfonline.com |

| 2-Methyl-1,4-phenylenediamine | Improved solubility due to methyl substituent | tandfonline.com |

| 3,3′-Dimethoxybenzidine | Enhanced solubility and modified liquid crystalline properties | tandfonline.com |

| Diamines with fluorene/1,3,4-oxadiazole | Luminescence, thermotropic liquid crystallinity, blue fluorescence | tandfonline.comresearchgate.net |

Thermal Polycondensation and Other Polymerization Approaches

Besides solution polycondensation, thermal polycondensation (or melt polycondensation) is another approach for synthesizing polyazomethines. This method involves heating the monomers together in the absence of a solvent. For instance, melt polycondensation of 2,5-dialkoxyterephthalaldehydes and aromatic diamines has been carried out at 200°C under a nitrogen atmosphere. researchgate.net While specific examples using this compound in thermal polycondensation are less detailed in the provided context, this method is a viable alternative, particularly for monomers that are thermally stable at the required reaction temperatures.

Other polymerization strategies can also be envisioned for creating novel architectures. For example, the synthesis of crosslinked polyazomethines can lead to materials with enhanced thermal and mechanical stability. nih.gov This could potentially be achieved by using a tri- or tetra-functional amine monomer in conjunction with this compound.

Covalent Organic Frameworks (COFs) and Porous Organic Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. researchgate.net They are constructed from organic building blocks linked by strong covalent bonds. Dialdehydes, such as this compound, are crucial building blocks in the synthesis of certain types of COFs.

Role of this compound as a Building Block in COF Synthesis

In the context of COF synthesis, this compound acts as a linear or C2-symmetric linker. acs.org The two formyl groups at either end of the molecule can react with multitopic amines (e.g., triangular or tetrahedral amines) to form a 2D or 3D network structure through imine bond formation. acs.orgmdpi.com The long, flexible decamethylene chain of this dialdehyde introduces a degree of conformational flexibility into the resulting COF framework. chinesechemsoc.org

While rigid building blocks are often preferred for achieving high crystallinity in COFs, the incorporation of flexible linkers like this compound can lead to the formation of "soft" or flexible COFs. chinesechemsoc.org These materials can exhibit dynamic properties, such as guest-induced structural changes. The choice of the complementary building block (the amine monomer) is critical in determining the final topology of the COF. For instance, reacting a C2-symmetric dialdehyde with a C3-symmetric triamine typically leads to a hexagonal 2D network. acs.org

Design Principles for Tunable Pore Structures in Dialdehyde-Derived COFs

The design of COFs with tunable pore structures is a key area of research, and the use of dialdehydes like this compound plays a significant role in this endeavor. The principles of reticular chemistry guide the predictable construction of COFs with desired topologies and pore sizes. researchgate.net

The primary factor influencing the pore size of a COF is the length of the building blocks. By using a series of dialdehydes with varying spacer lengths (e.g., α,ω-bis(4-formylphenoxy)alkanes with different alkane chain lengths), the pore dimensions of the resulting COFs can be systematically tuned. researchgate.net For example, increasing the length of the flexible spacer in the dialdehyde linker would be expected to lead to larger pores in the resulting COF.

The geometry of the building blocks also dictates the topology and, consequently, the pore structure of the COF. researchgate.netacs.org As mentioned, combining a linear dialdehyde with a trigonal amine leads to hexagonal pores. acs.org By employing building blocks with different symmetries, such as tetrahedral amines, 3D COF structures with intricate pore systems can be constructed. acs.orgtcichemicals.com

Furthermore, the introduction of substituents on the dialdehyde or the amine building blocks can influence the stacking of the 2D layers in a COF, which in turn affects the pore environment and accessibility. uni-muenchen.de The flexible nature of the decamethylene spacer in this compound can also lead to interpenetrated frameworks, where multiple independent networks are intertwined, which can reduce the effective pore size. mdpi.com

The table below outlines key design principles for tuning pore structures in dialdehyde-derived COFs.

| Design Principle | Effect on Pore Structure | Reference |

| Length of Dialdehyde Linker | Directly influences the pore size; longer linkers generally lead to larger pores. | researchgate.net |

| Geometry of Building Blocks | Determines the overall topology (e.g., hexagonal, diamondoid) and pore shape. | researchgate.netacs.org |

| Building Block Substitution | Can affect interlayer stacking and modify the chemical environment of the pores. | uni-muenchen.de |

| Framework Interpenetration | Can reduce the effective pore size and create more complex pore networks. | mdpi.com |

Formation of Porous Schiff Base Networks

The formation of porous organic polymers (POPs) through Schiff base condensation is a prominent strategy for creating materials with high surface areas and tunable porosities. wikipedia.orgnih.govscielo.orggoogle.comnih.govresearchgate.net These materials are constructed from organic monomers linked by strong covalent bonds, often resulting in crystalline or amorphous networks with permanent porosity. nih.govscielo.orggoogle.comnih.govresearchgate.net The imine linkage (C=N) formed in Schiff base reactions is a key feature in many of these networks. wikipedia.orgscielo.org

While the specific synthesis of a porous Schiff base network directly from this compound has not been extensively reported in the reviewed literature, the general principles of their formation allow for a conceptual understanding of how this dialdehyde could be employed. The synthesis of such networks typically involves the reaction of a di- or multi-functional aldehyde with a di- or multi-functional amine. For instance, porous poly(Schiff-base) networks have been successfully synthesized through the one-pot condensation of aldehydes like 1,3,5,7-tetrakis(4-formylphenyl)adamantane (B8193375) with various aromatic amines. wikipedia.org

Theoretically, this compound could be reacted with a tri- or tetra-functional amine, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) or tetrakis(4-aminophenyl)methane, to generate a 2D or 3D porous organic framework. The flexible decamethylene spacer of the dialdehyde would be expected to influence the resulting network's properties, potentially leading to more flexible and less rigid structures compared to those formed from more rigid aromatic dialdehydes. The porosity and surface area of the resulting material would be dependent on the geometry of the amine co-monomer and the reaction conditions.

A hypothetical reaction for the formation of a porous Schiff base network using this compound and a trifunctional amine is presented below:

| Reactant 1 | Reactant 2 | Resulting Structure |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene | 2D Porous Schiff Base Network |

| This compound | Tetrakis(4-aminophenyl)methane | 3D Porous Schiff Base Network |

The properties of such a network, including its Brunauer-Emmett-Teller (BET) surface area and pore size distribution, would need to be determined experimentally. For comparison, other porous Schiff base networks have exhibited BET surface areas ranging from tens to over 1000 m²/g. google.com

Other Polymer Systems and Architectures

Beyond porous networks, this compound is a precursor for other macromolecular structures, including oligo-azomethines and more complex dendritic or star-shaped architectures.

Oligo-azomethine Synthesis and Controlled Polymerization

Oligo-azomethines are short-chain polymers containing repeating azomethine (imine) units. The synthesis of symmetric azomethine dimers using α,ω-bis(4-formylphenoxy)-alkanes, including this compound, has been reported. researchgate.net These dimers are typically formed through the condensation reaction of the dialdehyde with a monoamine. For example, the reaction of this compound with aniline (B41778) would yield a simple azomethine dimer.

The synthesis of higher oligo-azomethines from this compound would involve its reaction with a diamine, such as p-phenylenediamine. In such a reaction, controlling the stoichiometry of the monomers is crucial to regulate the chain length of the resulting oligomers. An excess of the dialdehyde or diamine would lead to the formation of shorter chains with specific end groups.

While the literature provides examples of oligo-azomethine synthesis, specific studies on the controlled polymerization of this compound to yield well-defined oligo-azomethines are not prevalent. researchgate.net General methods for controlled polymerization, such as those involving specific catalysts or reaction conditions to regulate molecular weight and dispersity, could theoretically be applied. mdpi.comresearchgate.netethz.ch

A representative synthesis of an azomethine dimer from this compound is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline (2 equivalents) | Symmetric azomethine dimer |

Integration into Dendritic or Star-Shaped Molecular Architectures

Dendritic and star-shaped polymers are complex, branched macromolecules with a central core and radiating arms. wikipedia.orgscielo.orgrsc.org The synthesis of such architectures often involves the use of multifunctional core molecules and branching units. scielo.orgrsc.org

There are no specific reports found on the direct use of this compound in the synthesis of dendritic or star-shaped polymers. However, conceptually, it could be incorporated into such structures. For instance, it could be reacted with a multifunctional amine core to form the outer layer of a star-shaped molecule. Alternatively, it could be used as a linker between core units in the formation of more complex dendritic structures.

The synthesis of star-shaped molecules has been reported using other formyl-functionalized precursors, such as tetrakis[(4-formylphenoxy)methyl]methane. rsc.org This suggests that dialdehydes like this compound could potentially be used in similar synthetic strategies. The flexible nature of the decamethylene spacer would likely impart flexibility to the arms of the resulting star-shaped or dendritic polymer.

A hypothetical approach to integrating this compound into a star-shaped architecture could involve:

| Core Molecule | Arm-Forming Reactant | Resulting Architecture |

| A tetra-functional amine | This compound | A four-armed star-shaped molecule with terminal aldehyde groups |

The properties and applications of such a macromolecule would be highly dependent on its precise structure and the nature of its terminal groups.

Liquid Crystalline Properties and Mesophase Behavior of 1,10 Di 4 Formylphenoxy Decane Derivatives

Thermotropic Liquid Crystalline Polyazomethines

Polyazomethines, a class of polymers containing the azomethine (-CH=N-) linkage, are known for their high thermal stability and potential for exhibiting liquid crystalline behavior. nih.govtandfonline.com The incorporation of 1,10-di(4-formylphenoxy)decane into the polymer backbone introduces flexibility, which is often necessary to lower melting points and enable the formation of thermotropic liquid crystal phases. tandfonline.com

The integration of the flexible decamethylene spacer from this compound into the main chain of polyazomethines is a key strategy for inducing and stabilizing liquid crystalline phases. researchgate.net Wholly aromatic polyazomethines are often too rigid, leading to high melting points and decomposition before any mesophase can be observed. tandfonline.com The introduction of flexible segments like the -(CH₂)₁₀- chain disrupts the crystalline packing, lowers the melting temperature (T_m), and allows for the expression of mesomorphic behavior. tandfonline.comresearchgate.net

For instance, poly(azomethine-ether)s prepared from the polycondensation of this compound with various diamines have been shown to exhibit enantiotropic nematic mesophases. medcraveonline.commedcraveebooks.com The nematic phase, characterized by long-range orientational order without positional order, is a common mesophase for these semi-flexible polymers. medcraveonline.com In some cases, depending on the structure of the diamine and annealing conditions, an evolution from a nematic to a smectic mesophase can be observed. The smectic phase possesses a higher degree of order, with molecules arranged in layers. researchgate.netmedcraveonline.com

The formation and type of mesophase in polyazomethines derived from this compound are significantly dependent on the interplay between the flexible spacer and the aromatic chromophores incorporated into the polymer backbone. researchgate.netnih.gov

Flexible Spacers: The length of the flexible spacer has a profound effect on the transition temperatures. Generally, increasing the length of the flexible spacer, such as the decamethylene chain in this compound, tends to decrease both the melting and isotropization (clearing) temperatures. tandfonline.comnih.gov This is attributed to an increase in the conformational entropy of the polymer chain, which destabilizes both the crystalline and liquid crystalline phases. An "odd-even" effect is also frequently observed, where polymers with spacers containing an even number of methylene (B1212753) units often exhibit higher transition temperatures and greater mesophase stability than those with an odd number of units. researchgate.netnih.gov

Aromatic Chromophores: The structure of the aromatic diamine, which forms the other part of the repeating unit, is equally crucial. The introduction of large, rigid, and planar aromatic chromophores like naphthalene, anthracene, or pyrene (B120774) can enhance the π-π stacking interactions between polymer chains. nih.govmdpi.com This enhancement generally leads to an increase in the melting and isotropization temperatures and can influence the type of mesophase formed. mdpi.com For example, polyazomethines incorporating larger chromophoric units may favor the formation of more ordered smectic phases over nematic phases due to stronger intermolecular attractions. nih.gov However, very large and bulky chromophores can sometimes hinder liquid crystal formation by disrupting the necessary anisotropic packing. researchgate.net

The twist-bend nematic (N_TB) phase is a complex, chiral mesophase with a heliconical structure that can be formed by achiral, bent-shaped molecules. researchgate.netmdpi.com This phase is a significant area of research in the field of liquid crystals. mdpi.com While the N_TB phase has not been explicitly reported in polyazomethines directly synthesized from this compound, studies on related dimeric and oligomeric systems provide a basis for its potential investigation in these polymers.

The formation of the N_TB phase is strongly linked to the molecular geometry, specifically a bent shape. aps.org Liquid crystal dimers, which share a similar "two-mesogen, one-spacer" structure with the repeating units of the polyazomethines , are the most common class of compounds to exhibit the N_TB phase. mdpi.com The decamethylene spacer in this compound derivatives imparts a significant degree of flexibility, allowing the molecule to adopt the necessary bent conformation.

The stability of the N_TB phase is sensitive to the length and parity of the flexible spacer. researchgate.net Research on liquid crystal dimers has shown that mixtures can be used to lower the transition temperature into the N_TB phase, making it more accessible. researchgate.net Given that polyazomethines can be considered as a series of linked dimeric units, it is conceivable that specific combinations of diamines with this compound could lead to polymers capable of forming this intricate mesophase. Future research may focus on designing polyazomethine systems with the optimal curvature and flexibility to promote the formation of the twist-bend nematic phase. rsc.org

Mesomorphic Azomethine Dimers and Their Structural Correlations

Azomethine dimers are molecules consisting of two identical mesogenic units linked by a flexible spacer. mdpi.com Derivatives of this compound fall into this category when the dialdehyde (B1249045) is reacted with aromatic monoamines. These symmetric dimers are valuable model compounds for understanding the structure-property relationships that govern liquid crystalline behavior. nih.govmdpi.com

The mesomorphic properties of azomethine dimers derived from this compound are highly sensitive to their molecular geometry. mdpi.com Slight modifications to the structure can lead to significant changes in the type of mesophase and the transition temperatures. mdpi.com

Spacer Length and Parity: The decamethylene spacer provides the necessary flexibility for the mesogenic units to align. As observed in a study on symmetric azomethine dimers, for a given mesogenic unit, increasing the length of the flexible spacer generally decreases the melting and clearing temperatures. nih.gov The parity of the spacer (odd vs. even number of atoms) also plays a critical role, with the odd-even effect influencing transition temperatures. nih.govmdpi.com The decamethylene spacer, having an even number of carbons, contributes to a more linear average conformation, which is generally favorable for liquid crystal phase formation.

The table below illustrates the thermal properties of azomethine dimers synthesized from this compound and various aromatic amines, demonstrating the influence of the terminal chromophore on mesophase behavior.

| Terminal Aromatic Amine | Mesophase Type | Melting Temperature (T_m) (°C) | Isotropization Temperature (T_i) (°C) | Mesophase Range (°C) |

|---|---|---|---|---|

| Aniline (B41778) | Crystalline | 164 | - | - |

| 1-Naphthylamine | Crystalline | 189 | - | - |

| 2-Aminoanthracene | Nematic (Monotropic) | 245 | 231 | - |

| 1-Aminopyrene | Nematic (Enantiotropic) | 219 | 254 | 35 |

Data synthesized from research findings where 'Crystalline' indicates no liquid crystalline phase was observed, 'Monotropic' indicates a mesophase observed only on cooling, and 'Enantiotropic' indicates a mesophase observed on both heating and cooling. nih.govmdpi.com

The way in which azomethine dimers pack together in the condensed state is fundamental to the formation and structure of the liquid crystal mesophase. X-ray diffraction studies on related systems reveal that molecular packing can take on different arrangements, including intercalated structures. mdpi.com

In an intercalated arrangement, the flexible spacers of one layer of molecules fit into the spaces between the mesogenic cores of an adjacent layer. This type of packing is often seen in non-symmetric liquid crystal dimers but can also occur in symmetric systems depending on the relative volumes of the rigid core and the flexible chain. mdpi.com For dimers based on this compound, the long and flexible decamethylene chain can coil or fold, allowing for partial or full intercalation.

This molecular arrangement has a direct impact on the properties of the mesophase. For example, X-ray scattering studies on some nematic phases of dimeric compounds have shown diffuse small-angle peaks with a d-spacing that is significantly shorter than the fully extended molecular length, suggesting a high degree of molecular association or intercalation. mdpi.com Such packing arrangements influence the density, viscosity, and optical properties of the liquid crystal phase. The planarity of the azomethine linkage and the aromatic cores facilitates π-π stacking, which, in conjunction with the segregation of the flexible aliphatic chains, drives the self-assembly into ordered, yet fluid, mesophases. nih.gov

Supramolecular Chemistry and Self Assembly of 1,10 Di 4 Formylphenoxy Decane Derivatives

Non-Covalent Interactions in Self-Assembled Structures

The self-assembly of molecular components into larger, ordered architectures is governed by a range of specific and directional non-covalent interactions. core.ac.ukru.nl In the context of derivatives formed from 1,10-Di(4-formylphenoxy)decane, the primary forces driving assembly are hydrogen bonding and π-π stacking, which work in concert to define the structure and stability of the resulting supramolecular systems.

The condensation of the terminal formyl groups of this compound with primary amines yields Schiff base (or imine) derivatives. This transformation is pivotal as it introduces the C=N (imine) group, which significantly influences the intermolecular interaction landscape. The nitrogen atom of the imine group can act as a hydrogen bond acceptor, while the aromatic rings from both the original dialdehyde (B1249045) and the reacted amine provide surfaces for π-π stacking interactions. nih.govuoc.gr

Simultaneously, π-π stacking occurs between the electron-rich aromatic rings. The geometry of this stacking is dictated by electrostatic interactions between the π-electron clouds and the σ-framework of the rings. uoc.gr The combination of hydrogen bonding and π-π stacking is a powerful tool in crystal engineering, as these synergistic forces guide the molecules into well-defined, stable, three-dimensional arrays. nih.govnih.gov The long, flexible decane (B31447) spacer in this compound derivatives allows the rigid aromatic end-groups the conformational freedom to optimize these non-covalent interactions, facilitating the formation of highly organized structures.

The molecular design of this compound, featuring rigid aromatic ends and a flexible aliphatic linker, is archetypal for the formation of calamitic (rod-like) liquid crystals. libretexts.orgkashanu.ac.ir Research has shown that polyazomethines, a class of polymers containing imine linkages in their backbone, synthesized from the closely related 4,4′-diformyl-α,ω-diphenoxydecane and an aromatic diamine like benzidine (B372746), exhibit liquid crystalline properties at elevated temperatures. tandfonline.com

Liquid crystals represent a state of matter with properties intermediate between those of a crystalline solid and a liquid, characterized by long-range orientational order. libretexts.org In derivatives of this compound, the rigid aromatic cores tend to align parallel to each other, driven by π-π stacking, while the flexible decane chains provide fluidity. This molecular arrangement leads to the emergence of ordered mesophases, such as nematic or smectic phases. tandfonline.comtandfonline.com This process is a prime example of hierarchical self-assembly, where molecular-level interactions give rise to macroscopic order.

The ability to form such ordered assemblies is crucial for the development of materials with anisotropic properties, finding use in electronic displays and high-strength fibers. tandfonline.com

| Monomer A | Monomer B | Resulting Polymer | Observed Property | Reference |

| 4,4′-diformyl-α,ω-diphenoxydecane | Benzidine | Polyazomethine | Liquid Crystalline (LC) behavior above 300 °C | tandfonline.com |

Dynamic Covalent Chemistry (DCC) for Reversible Architectures

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to form molecular structures under thermodynamic control. diva-portal.orgrsc.org This approach allows for "error-checking" and self-correction, where weaker or strained configurations can break apart and re-form into more stable arrangements, ultimately yielding the most thermodynamically favored product. uoc.gracs.org The Schiff base reaction is a cornerstone of DCC due to the reversible nature of the imine bond.

The reaction between the aldehyde groups of this compound and primary amines to form imine linkages is a classic example of a dynamic covalent reaction. mdpi.comteikyomedicaljournal.com The formation and hydrolysis of the imine bond are typically catalyzed by acid and are sensitive to the concentration of water in the system. mdpi.comresearchgate.net This reversibility is the key to creating "smart" or responsive materials.

Systems built using these linkages, such as polymers or discrete cages, can be designed to assemble under one set of conditions and disassemble or reconfigure in response to a specific trigger. acs.org For instance, a change in pH can shift the chemical equilibrium, leading to the breakdown of an imine-linked polymer network or the exchange of components within a self-sorted molecular assembly. acs.orgscispace.com This controllable dynamism makes derivatives of this compound valuable components for creating sensors, adaptive materials, and controlled-release systems. researchgate.net

The inherent reversibility of the imine bond provides a direct pathway to designing self-healing materials. scispace.comresearchgate.net When this compound is used as a crosslinker to form a polymer network with a multifunctional amine, the resulting material incorporates a multitude of dynamic imine bonds. If this polymer is damaged, for instance by a cut or scratch, the covalent bonds are severed at the point of fracture.

However, because the imine linkages are reversible, they can reform across the damaged interface, effectively healing the material and restoring its mechanical integrity. researchgate.netrsc.org This healing process can often be triggered by mild conditions, such as the application of heat or pressure, or can even occur spontaneously at room temperature. researchgate.netnewswise.com The long, flexible aliphatic chain of the decane linker can enhance the self-healing capability by increasing the mobility of the polymer chains, which allows the broken ends to more easily find each other and recombine. rsc.orgnewswise.com This strategy has been successfully used to create a variety of self-healing elastomers, plastics, and hydrogels. rsc.orgnewswise.com

| Polymer System Component | Dynamic Bond Type | Key Feature | Potential Application | Representative Finding |

| Flexible Dialdehyde (e.g., Terephthalaldehyde) | Imine (Schiff Base) | Reversible cross-linking | Self-healing solid polymer electrolytes | Can self-repair after damage, ensuring inherent performance. rsc.org |

| Starch-based Dialdehyde + Aliphatic Diamine | Imine (Schiff Base) | Enhanced stress relaxation | Fully bio-based, processable, and self-healing plastics | Scratches can be healed by applying heat and pressure. newswise.com |

| Amino-modified PDMS + Diformylbenzene | Imine (Schiff Base) | Room temperature self-healing | Transparent, recyclable elastomers | Achieves quick and repeatable self-healing without external stimuli. researchgate.netresearchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. For 1,10-Di(4-formylphenoxy)decane, ¹H and ¹³C NMR, complemented by 2D NMR techniques, offer unambiguous evidence for its structure.

¹H NMR Chemical Shift Analysis of Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three primary proton environments: the aldehyde, the aromatic rings, and the aliphatic decane (B31447) chain.

Aldehyde Protons: A characteristic singlet appears far downfield, typically in the range of δ 9.8-9.9 ppm. rsc.org This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

Aromatic Protons: The 1,4-disubstituted (para) benzene (B151609) rings produce a classic AA'BB' splitting pattern. Two doublets are observed: one for the protons ortho to the formyl group (H-c) around δ 7.83 ppm and another for the protons ortho to the phenoxy ether linkage (H-b) at approximately δ 6.99 ppm. rsc.org The downfield shift of the H-c protons is attributed to the deshielding effect of the adjacent aldehyde group.

Aliphatic Protons: The ten-carbon chain protons resonate upfield. The protons on the carbons directly attached to the ether oxygen (O-CH₂, H-e) are the most deshielded of the aliphatic protons, appearing as a triplet around δ 4.0-4.1 ppm. rsc.org The next set of methylene (B1212753) protons (H-f) shows a multiplet around δ 1.7-1.8 ppm, while the remaining bulk methylene protons (H-g) of the decane chain overlap to form a broad multiplet in the δ 1.3-1.5 ppm region. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-a | Aldehyde (-CHO) | 9.8 - 9.9 | Singlet (s) |

| H-c | Aromatic (ortho to -CHO) | ~7.83 | Doublet (d) |

| H-b | Aromatic (ortho to -O-) | ~6.99 | Doublet (d) |

| H-e | Aliphatic (-O-CH₂ -) | 4.0 - 4.1 | Triplet (t) |

| H-f | Aliphatic (-O-CH₂-CH₂ -) | 1.7 - 1.8 | Multiplet (m) |

| H-g | Aliphatic (-(CH₂)₆-) | 1.3 - 1.5 | Multiplet (m) |

¹³C NMR Spectral Assignment and Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton, with each unique carbon atom producing a distinct signal.

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) gives a signal in the highly deshielded region of the spectrum, typically around 191 ppm. rsc.org

Aromatic Carbons: The aromatic region shows four distinct signals for the non-equivalent carbons of the para-substituted rings. The carbon ipso to the ether linkage (C-b) appears at approximately 164 ppm. rsc.org The carbon ipso to the aldehyde group (C-d) and the carbons ortho to the aldehyde (C-c) are found around 130-132 ppm, while the carbons ortho to the ether linkage (C-a) resonate at a more shielded value of about 115 ppm. rsc.org

Aliphatic Carbons: The carbons of the decane chain are observed in the upfield region. The carbon atom directly bonded to the ether oxygen (C-e) is the most deshielded, with a chemical shift of approximately 68 ppm. The other methylene carbons (C-f, C-g) appear between 25-30 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |

| C-h | Aldehyde (C HO) | ~191 |

| C-b | Aromatic (C -O) | ~164 |

| C-d | Aromatic (C -CHO) | ~130 |

| C-c | Aromatic (C H, ortho to -CHO) | ~132 |

| C-a | Aromatic (C H, ortho to -O-) | ~115 |

| C-e | Aliphatic (-O-C H₂-) | ~68 |

| C-f | Aliphatic (-O-CH₂-C H₂-) | ~29 |

| C-g | Aliphatic (-(C H₂)₆-) | 25 - 26 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR experiments are crucial for confirming the assignments made in 1D spectra by revealing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This H-H correlation experiment verifies proton-proton couplings. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between adjacent aliphatic protons, for example, connecting the H-e triplet (δ ~4.0 ppm) to the H-f multiplet (δ ~1.8 ppm), and subsequently tracing the connectivity along the entire decane chain. It would also show a correlation between the coupled aromatic protons H-b and H-c.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.eduarxiv.org It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons. For instance, the aromatic proton signal at δ ~7.83 ppm (H-c) would show a cross-peak to the carbon signal at δ ~132 ppm (C-c), confirming their direct bond. Similarly, the aliphatic proton signals (H-e, H-f, H-g) would correlate to their respective carbon signals (C-e, C-f, C-g).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms, which is vital for connecting different fragments of the molecule. sdsu.educolumbia.edu Key correlations would include:

A three-bond correlation from the aliphatic protons adjacent to the oxygen (H-e) to the aromatic ipso-carbon (C-b).

A two-bond correlation from the aldehyde proton (H-a) to the ipso-carbon C-d.

A three-bond correlation from the aldehyde proton (H-a) to the aromatic proton H-c. These correlations definitively link the aliphatic chain to the phenoxy group and confirm the position of the aldehyde substituent.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Insights

FTIR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups based on their unique vibrational frequencies.

Aldehyde Carbonyl and Ether Stretching Vibrations

The FTIR spectrum of this compound is dominated by absorptions from its aldehyde and ether groups.

Aldehyde Group: This group gives rise to two characteristic and strong absorption bands.

C=O Stretch: The carbonyl stretching vibration appears as a very strong and sharp peak. Because the carbonyl is conjugated with the benzene ring, its frequency is lowered and is typically observed in the range of 1700-1685 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretch: The aldehyde C-H bond exhibits a distinctive stretching vibration that often appears as a pair of medium-intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹, a region with few other absorptions. spectroscopyonline.com

Ether Linkage: The asymmetric C-O-C stretching of the aryl-alkyl ether linkage produces a strong, characteristic band around 1250 cm⁻¹. mdpi.com The symmetric stretch is typically found near 1165 cm⁻¹. mdpi.com

Other Vibrations: Additional peaks include C-H stretches from the aliphatic chain (2920-2850 cm⁻¹) and C=C stretching vibrations from the aromatic ring (1600-1500 cm⁻¹). mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | 2850 - 2700 | Medium |

| C=O Stretch | Aldehyde (conjugated) | 1700 - 1685 | Strong, Sharp |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl-alkyl ether | ~1165 | Medium |

| C-H Stretch | Aliphatic | 2920 - 2850 | Strong |

| C=C Stretch | Aromatic | 1600 - 1500 | Medium-Variable |

Imine (C=N) Formation Monitoring

The two terminal aldehyde groups of this compound make it an ideal precursor for synthesizing Schiff bases (imines) and polymers like polyazomethines. FTIR spectroscopy is an excellent tool for monitoring this condensation reaction in real-time. nih.govresearchgate.net

The reaction progress can be tracked by observing the following spectral changes:

Disappearance of Reactant Bands: The intensity of the aldehyde C=O stretching band (around 1700-1685 cm⁻¹) will decrease as the reaction proceeds. researchgate.net Simultaneously, the N-H stretching bands of the primary amine reactant (typically around 3400-3300 cm⁻¹) will also diminish.

Appearance of Product Band: The formation of the new imine linkage is confirmed by the appearance of a characteristic C=N stretching vibration. mdpi.com For aromatic Schiff bases derived from this dialdehyde (B1249045), this band typically appears as a strong absorption in the 1630-1618 cm⁻¹ region. mdpi.com

By monitoring the relative intensities of the C=O and C=N peaks over time, one can follow the kinetics of the imination reaction. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns upon ionization. In a typical electron ionization (EI) mass spectrum, the molecule undergoes ionization to form a molecular ion (M⁺•), which is a radical cation. msu.edu The mass of this ion corresponds to the molecular weight of the parent compound.

The molecular formula of this compound is C₂₄H₃₀O₄, giving it a calculated molecular weight of approximately 382.5 g/mol . The molecular ion peak would therefore be expected at a mass-to-charge ratio (m/z) of 382.

Following ionization, the molecular ion possesses excess energy and can break apart into smaller, charged fragments and neutral radicals. msu.edu The analysis of these fragments provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound are predicted based on the functional groups present: aromatic aldehydes, ethers, and a long aliphatic chain.

Alpha-Cleavage: A common fragmentation for aldehydes is the loss of a hydrogen atom (M-1) or the formyl group (-CHO, M-29). libretexts.org This occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Ether Bond Cleavage: The C-O bonds of the ether linkages can cleave. A prominent fragmentation pathway involves the cleavage of the bond between the aromatic ring and the ether oxygen, leading to the formation of a phenoxy radical and a corresponding cation, or vice-versa. Another possibility is cleavage at the benzylic position (Ar-O-CH₂), which would be stabilized by the aromatic ring.

Aliphatic Chain Fragmentation: The long decane chain is prone to fragmentation, typically resulting in a series of alkyl or alkenyl carbocations. msu.edu This often produces clusters of peaks separated by 14 mass units (corresponding to a CH₂ group). libretexts.org For a decane chain, characteristic fragment ions such as propyl (m/z = 43) and butyl (m/z = 57) cations are common. msu.edu

A plausible fragmentation pathway could involve the initial cleavage of the molecule into two halves, potentially breaking the decane chain or one of the ether linkages. For instance, cleavage alpha to the ether oxygen on the decane chain could yield a resonance-stabilized 4-formylphenoxy radical and a C₁₀H₂₀⁺• fragment. Subsequent fragmentation of these initial pieces leads to the complex pattern observed in the mass spectrum.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 382 | [C₂₄H₃₀O₄]⁺• | Molecular Ion (M⁺•) |

| 381 | [C₂₄H₂₉O₄]⁺ | Loss of a hydrogen radical from the aldehyde (M-H) |

| 353 | [C₂₃H₂₉O₃]⁺ | Loss of a formyl radical (M-CHO) |

| 141 | [C₁₀H₂₁]⁺ | Decyl cation from cleavage of the O-C(alkyl) bond |

| 121 | [C₇H₅O₂]⁺ | 4-formylphenoxy cation from cleavage of the O-C(alkyl) bond |

| 43, 57, 71 | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺ | Propyl, Butyl, Pentyl cations from fragmentation of the decane chain |

Electronic Spectroscopy (UV-Vis and Photoluminescence Spectroscopy)

Electronic spectroscopy provides crucial information about the electronic transitions within the molecule, its light-absorption characteristics, and its subsequent emission properties. As this compound contains two aromatic chromophores, its electronic behavior is of significant interest.

The UV-Vis absorption spectrum of this compound in solution is primarily dictated by the electronic transitions within its two 4-formylphenoxy chromophores. The spectrum is expected to show strong absorption bands in the ultraviolet region. libretexts.org These absorptions are mainly attributed to π-π* electronic transitions within the conjugated system of the benzene ring, which is extended by the formyl (-CHO) and ether (-O-) substituents. researchgate.net

Studies on similar α,ω-bis(4-formylphenoxy)-alkanes show complex absorption profiles, typically with a main absorption band that can be attributed to the π-π* transitions of the phenylene-imine frame in derived structures. researchgate.net For the parent dialdehyde, the primary absorption band is associated with the electronic transitions of the phenylene ring conjugated with the formyl group. researchgate.net The ether linkage acts as an auxochrome, which can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde.

Given that the two chromophores are separated by a long, flexible, and electronically insulating decane chain, they are expected to behave largely independently in the ground state. Therefore, the molar absorptivity (ε) of the molecule should be approximately double that of a single, corresponding chromophore like 4-methoxybenzaldehyde, assuming no significant ground-state interactions.

Table 2: Expected UV-Vis Absorption Data for this compound in Solution

| Parameter | Expected Value / Characteristic | Associated Electronic Transition |

|---|---|---|

| λmax | ~270-290 nm | π-π* transition of the conjugated aromatic system |

| Molar Absorptivity (ε) | High | Allowed π-π* transition |

| Spectral Shape | Broad absorption band | Multiple vibrational levels associated with the electronic transition |

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, including the emission of light, a process known as fluorescence. The photoluminescence properties of this compound are determined by the efficiency of this radiative decay pathway compared to non-radiative pathways (e.g., vibrational relaxation, intersystem crossing).

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies this efficiency, defined as the ratio of photons emitted to photons absorbed. uci.edu For molecules to be effective fluorophores, they typically require rigid structures to minimize energy loss through vibrational and rotational motions. The flexible decane spacer in this compound allows for significant conformational freedom, which can lead to efficient non-radiative decay and thus, a potentially low fluorescence quantum yield.

The emission spectrum is generally a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift. The fluorescence emission from this molecule would originate from the 4-formylphenoxy chromophore.

Table 3: Anticipated Photophysical Properties of this compound

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Emission Maximum (λem) | Blue region (~350-450 nm) | Typical for aromatic aldehydes and ethers. |

| Stokes Shift | Moderate to Large | Energy loss due to solvent relaxation and structural reorganization in the excited state. |

| Fluorescence Quantum Yield (ΦF) | Low to Moderate | The flexible decane linker provides pathways for non-radiative decay, quenching fluorescence. |

| Fluorescence Lifetime (τF) | Nanosecond (ns) range | Typical for singlet excited states of organic fluorophores. |

This compound is a multi-chromophoric system, containing two identical chromophores linked by a flexible spacer. nih.govaps.org This structure allows for the possibility of intramolecular energy transfer processes, specifically Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor chromophore transfers its energy to a ground-state acceptor chromophore. aps.org

In this molecule, since the two chromophores are identical, the process would be termed homo-FRET (energy transfer between two identical chromophores). nih.gov The efficiency of FRET (EFRET) is highly dependent on several factors, most notably:

Spectral Overlap: There must be significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov For homo-FRET, this condition is inherently met.

Inter-chromophore Distance (R): The efficiency of energy transfer is proportional to 1/R⁶, making it extremely sensitive to the distance between the chromophores. The Förster radius (R₀) is the distance at which the transfer efficiency is 50%. nih.gov

Relative Orientation: The relative orientation of the transition dipole moments of the donor and acceptor, described by the orientation factor κ², also plays a crucial role. nih.gov

Computational Chemistry and Theoretical Modeling of 1,10 Di 4 Formylphenoxy Decane and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular electronic structure and the prediction of chemical reactivity. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its energy, electron distribution, and other fundamental properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 1,10-Di(4-formylphenoxy)decane, DFT can be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net The process iteratively adjusts atomic positions to minimize the total electronic energy of the system until convergence criteria for energy, forces, and displacement are met. researchgate.net

The choice of the functional and basis set is crucial in DFT calculations. A variety of functionals, such as B3LYP, are commonly used and have been shown to provide reliable results for a wide range of molecules. nih.gov The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be chosen to adequately represent the electronic structure of the atoms in the molecule.

Once the optimized geometry is obtained, DFT can be used to calculate the total electronic energy of the molecule. This energy is a key parameter for comparing the relative stabilities of different conformations or isomers of this compound and its derivatives. Furthermore, DFT calculations can provide insights into other thermochemical properties.

HOMO-LUMO Energy Gap Determination and Electron Distribution Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wikipedia.orgedu.krd

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd DFT calculations are a powerful tool for determining the energies of the HOMO and LUMO and thus the magnitude of the gap. schrodinger.com This information can be used to predict the reactivity of the formyl groups in this compound towards nucleophiles or electrophiles.

Furthermore, analysis of the electron distribution in the HOMO and LUMO can reveal the regions of the molecule that are most likely to participate in chemical reactions. For this compound, it is expected that the HOMO would have significant contributions from the phenoxy groups, while the LUMO would be localized on the formyl groups, indicating their electrophilic nature.

Molecular Docking Studies (For related aldehyde compounds in biological contexts, providing methodological insights)

While direct biological applications of this compound may not be the primary focus, understanding the principles of how similar aldehyde-containing compounds interact with biological macromolecules can provide valuable methodological insights. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. Aromatic aldehydes have been reported to possess a range of potential bioactive properties. nih.gov

The process of molecular docking involves several key steps. First, a three-dimensional structure of the target protein is obtained, typically from experimental methods like X-ray crystallography or NMR spectroscopy. Then, the small molecule ligand, in this case, a derivative of this compound or a related aldehyde, is prepared in a computationally accessible format. Docking algorithms then explore a vast number of possible binding poses of the ligand within the protein's active site, evaluating the energetic favorability of each pose using a scoring function. nih.gov

The scoring function is a mathematical model that estimates the binding affinity between the ligand and the protein. It takes into account various types of interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. The results of a molecular docking study can provide hypotheses about the key interactions responsible for binding, which can guide the design of new molecules with improved affinity or specificity. Studies on various aromatic aldehydes have successfully utilized molecular docking to predict their binding affinities to target proteins. ajchem-a.com

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

The long, flexible decane (B31447) chain in this compound allows for a vast number of possible conformations. Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including conformational changes. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, one can observe the different shapes the molecule adopts and the transitions between them. This can help identify the most populated and energetically favorable conformations.

Furthermore, MD simulations can be employed to predict the self-assembly behavior of this compound molecules. By simulating a system containing multiple molecules, it is possible to observe how they interact and organize themselves. Given the presence of aromatic rings and polar formyl groups, it is plausible that these molecules could self-assemble into ordered structures, such as aggregates or even liquid crystalline phases. MD simulations can provide insights into the driving forces behind such self-assembly processes, such as pi-pi stacking of the aromatic rings or dipole-dipole interactions between the formyl groups.

Predictive Modeling of Mesomorphic Properties and Phase Transitions

The molecular structure of this compound, with its rigid aromatic end groups connected by a flexible alkyl chain, is characteristic of molecules that can exhibit liquid crystalline (mesomorphic) properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal.

Predictive modeling can be used to anticipate the potential for this compound to form liquid crystalline phases and to estimate the temperatures at which phase transitions might occur. One approach involves the use of quantitative structure-property relationship (QSPR) models. These models correlate molecular descriptors, which are numerical representations of molecular structure, with experimentally determined properties, such as melting points and clearing points (the temperature at which a liquid crystal transitions to an isotropic liquid).

Advanced Applications and Future Research Directions

Optoelectronic and Functional Materials

The exploration of 1,10-Di(4-formylphenoxy)decane in the realm of optoelectronic and functional materials is currently speculative.

Semiconducting Polymers and Charge Transport Mechanisms

In theory, this compound could be copolymerized with suitable electron-donating monomers to create conjugated polymers. The flexible decane (B31447) chain would likely influence the polymer's solubility and morphology, which are critical factors for charge transport in semiconducting materials. The arrangement of polymer chains, whether ordered or disordered, significantly impacts charge carrier mobility. However, without experimental data on polymers synthesized from this specific dialdehyde (B1249045), any discussion on their semiconducting properties or charge transport mechanisms would be purely conjectural.

Development of Light-Emitting Materials and Display Technologies

Similarly, while polymers incorporating aromatic aldehydes can exhibit luminescence, the specific photophysical properties of materials derived from this compound are not reported. The development of light-emitting materials requires a deep understanding of a compound's fluorescence quantum yield, emission spectrum, and stability, none of which are available for derivatives of this particular molecule.

Sensor Technologies

The application of this compound in sensor technologies is another area where specific research is lacking.

Design of Chemo- and Biosensors Utilizing Azomethine Bridges

The formation of azomethine (Schiff base) bridges through the reaction of this compound with specific amines could theoretically lead to chemosensors. The imine linkage can act as a recognition site for various analytes. The binding of an analyte could induce a change in the electronic or photophysical properties of the molecule, forming the basis of a sensor. However, no studies have been found that design or test such sensors based on this specific dialdehyde.

Fluorescent Turn-On/Off Sensors for Specific Analyte Detection

Fluorescent sensors often rely on changes in fluorescence intensity ("turn-on" or "turn-off") upon analyte binding. While the phenoxy and aldehyde groups in this compound could be part of a fluorophore system, there is no published research demonstrating its use in the development of fluorescent sensors for any specific analyte. The design of such sensors would require significant synthetic modification and detailed photophysical characterization, which has not been reported.

Innovations in Responsive Materials and Adaptive Systems

Stimuli-Responsive Polymers and Smart Materials

Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their physical or chemical properties in response to small external triggers, such as changes in temperature, pH, or light. nih.govnih.gov The reactive aldehyde groups of this compound can be used to incorporate this molecule into polymer structures. For example, condensation with primary amines leads to the formation of poly(azomethine)s, which contain C=N (imine) linkages. biointerfaceresearch.comresearchgate.net

The imine bond is known to be sensitive to pH; it is stable in neutral or basic conditions but can be hydrolyzed under acidic conditions. nih.gov A polymer synthesized from this compound and a suitable diamine would therefore contain acid-labile linkages. This property could be harnessed to create pH-responsive materials, such as nanocarriers for drug delivery that release their payload in the acidic environment of a tumor or within a cell's lysosome. rsc.org

Furthermore, the long, flexible decane spacer can impart flexibility and influence the self-assembly and phase transition temperatures of the polymer. nih.gov In certain polymer architectures, this flexibility could contribute to thermoresponsive behavior, where the polymer's solubility changes dramatically with temperature. rsc.org

Biomimetic Self-Assembled Systems

Biomimetic systems are materials and structures inspired by nature. nih.gov A key principle in biology is self-assembly, where molecules spontaneously organize into ordered structures like cell membranes. Molecules shaped like this compound, consisting of two rigid ends connected by a flexible spacer, are known as dimers and are excellent candidates for forming self-assembled systems, particularly liquid crystals. rsc.orgyork.ac.uk

Liquid crystals are a state of matter where molecules have a degree of orientational order, like solids, but can flow like liquids. mdpi.com The flexible decamethylene spacer in this compound allows the rigid phenoxy-formyl end groups to align in ways that would be impossible for a completely rigid molecule. This flexibility is a crucial factor in determining the type and stability of the liquid crystalline phases (mesophases) that can form. nih.gov

Studies on analogous symmetric dimers with flexible alkylene spacers have shown a rich variety of mesomorphic behaviors. york.ac.ukelsevierpure.com Depending on the length of the flexible spacer and the nature of the rigid ends, these molecules can self-assemble into different phases:

Nematic (N) Phase: The molecules have long-range orientational order but no positional order.

Smectic (Sm) Phases: The molecules are arranged in layers, exhibiting both orientational and some positional order. Intercalated smectic phases, where the molecules from adjacent layers are partially interdigitated, are common in systems with flexible spacers. york.ac.ukelsevierpure.com

The tendency of such molecules to self-organize into ordered domains mimics the behavior of lipids in cell membranes and other biological systems. This makes them valuable models for studying self-assembly processes and for creating nanostructured materials. nih.gov

Table 3: Phase Behavior of an Analogous Dimeric Liquid Crystal System: α,ω-Bis(4-cyanobiphenyl-4'-yloxy)alkanes This table shows the transition temperatures for a well-studied dimeric system analogous to this compound, where 'm' is the number of methylene (B1212753) units in the flexible spacer. The data illustrates the profound effect of spacer length on self-assembly behavior. (Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid).

| Spacer Length (m) | Cr → N or SmA (°C) | SmA → N (°C) | N → I (°C) |

| 3 | 215.0 | - | 224.5 |

| 4 | 200.0 | - | 258.0 |

| 5 | 165.0 | 162.0 | 185.0 |

| 6 | 158.0 | 165.0 | 221.0 |

| 7 | 141.0 | 164.0 | 170.0 |

| 8 | 138.0 | 172.0 | 196.0 |

| 9 | 134.0 | 169.0 | 172.0 |

| 10 | 134.0 | 178.0 | 186.0 |

| 11 | 130.0 | 174.0 | 175.0 |

| 12 | 132.0 | - | 182.0 |

Data adapted from studies on symmetric liquid crystal dimers to illustrate the principle of spacer influence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,10-Di(4-formylphenoxy)decane?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. For example, reacting 1,10-dibromodecane with 4-hydroxybenzaldehyde derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) facilitates the formation of the ether linkage. Reaction optimization often involves controlling stoichiometry, temperature (80–120°C), and reaction time (12–48 hours) to maximize yield. Structural analogs, such as 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane, follow similar protocols, suggesting scalability for this compound .

- Key Data : Yields >70% are achievable with purified intermediates, confirmed via thin-layer chromatography (TLC) or HPLC .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>95% threshold). Structural confirmation employs FT-IR (C=O stretch at ~1700 cm⁻¹ for formyl groups) and ¹H/¹³C NMR (aromatic protons at δ 7.8–8.2 ppm, methylene groups in the decane chain at δ 1.2–1.6 ppm). Mass spectrometry (ESI-MS) further confirms molecular weight (e.g., [M+H]⁺ at m/z 422.5) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane or THF. Solubility tests at 25°C show concentrations up to 50 mg/mL in DMSO. Sonication (30–60 minutes) or mild heating (40–50°C) enhances dissolution .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction parameters for synthesizing this compound?

- Methodological Answer : A Box-Behnken design (BBD) or central composite design (CCD) can systematically vary factors like temperature, molar ratio, and solvent volume. For example, a 3-factor BBD with 15–20 experimental runs identifies optimal conditions (e.g., 100°C, 1:2.2 molar ratio of decane dihalide to aldehyde derivative). Statistical validation (ANOVA) ensures model reliability (p < 0.05, R² > 0.9) .

- Case Study : A similar RSM approach for mycotoxin inhibition achieved 95% prediction accuracy, highlighting its applicability to reaction optimization .

Q. How do conflicting spectral data (e.g., NMR vs. MS) arise during structural characterization, and how are they resolved?

- Methodological Answer : Discrepancies may stem from solvent impurities, tautomerism, or isotopic patterns. Orthogonal techniques are critical:

- NMR : Use deuterated solvents (e.g., DMSO-d₆) and 2D experiments (COSY, HSQC) to resolve overlapping signals.

- MS/MS Fragmentation : Compare experimental fragmentation patterns with in silico predictions (e.g., using CFM-ID software).

- Elemental Analysis : Validate empirical formulas (e.g., C₂₂H₂₆O₄) to rule out contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.